2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione

Anticoagulant Structure–Activity Relationship Indandione pharmacology

2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione (CAS 6549-62-8) is a synthetic 2-aryl-1,3-indandione derivative bearing two electron-withdrawing bromine substituents at the 3- and 5-positions of the pendant phenyl ring. Indandiones are recognized as vitamin K epoxide reductase (VKOR) inhibitors and have been historically developed as oral anticoagulants; however, their biological profile—including anti-inflammatory, analgesic, and anti-tussive activities—is highly sensitive to aryl substitution pattern.

Molecular Formula C15H8Br2O2
Molecular Weight 380.03 g/mol
Cat. No. B13688996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione
Molecular FormulaC15H8Br2O2
Molecular Weight380.03 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC(=C3)Br)Br
InChIInChI=1S/C15H8Br2O2/c16-9-5-8(6-10(17)7-9)13-14(18)11-3-1-2-4-12(11)15(13)19/h1-7,13H
InChIKeyMJCQZBDGAARDOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione: Structural and Pharmacological Baseline for Research Procurement


2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione (CAS 6549-62-8) is a synthetic 2-aryl-1,3-indandione derivative bearing two electron-withdrawing bromine substituents at the 3- and 5-positions of the pendant phenyl ring . Indandiones are recognized as vitamin K epoxide reductase (VKOR) inhibitors and have been historically developed as oral anticoagulants; however, their biological profile—including anti-inflammatory, analgesic, and anti-tussive activities—is highly sensitive to aryl substitution pattern [1]. This compound’s 3,5-dibromo configuration distinguishes it from the clinically used mono-brominated analog bromindione and the unsubstituted parent phenindione, creating a distinct pharmacophore that cannot be extrapolated from single-halogen or para-substituted congeners.

Why 2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione Cannot Be Replaced by Generic Indandione Anticoagulants


Structure–activity relationship (SAR) studies on 2-aryl-1,3-indandiones have demonstrated that the position and number of halogen substituents on the phenyl ring fundamentally alter both anticoagulant potency and toxicity profile [REFS-1, REFS-2]. In a systematic evaluation of monohalogenated 2-phenyl-1,3-indandiones, the para-bromo derivative (bromindione) exhibited the highest hypoprothrombinemic activity, while meta-halogenated analogs were devoid of anticoagulant effect—with the sole exception of 2-fluoro [1]. This positional sensitivity means that the 3,5-dibromo substitution pattern of the target compound occupies a distinct region of chemical space, producing a pharmacodynamic signature that cannot be replicated by the mono-brominated or para-substituted analogs commonly available as reference standards. Furthermore, indandione derivatives carrying two bromine atoms have been reported to exhibit low toxicity and an absence of ulcerogenic effects—a safety advantage not shared by clinically used mono-substituted indandiones such as phenindione and bromindione [2]. Substituting this compound with a generic indandione anticoagulant therefore risks altering both efficacy and side-effect readouts in preclinical models.

Quantitative Differentiation Evidence for 2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione vs. Closest Analogs


Anticoagulant Activity Pattern: Meta-Dibromo Substitution vs. Para-Monobromo (Bromindione) and Unsubstituted (Phenindione)

In a systematic study of 2-(halophenyl)-1,3-indandiones, the para-bromo analog (bromindione) was identified as the most active hypoprothrombinemic agent among twelve monohalogenated derivatives, while all meta-halogenated compounds (m-Cl, m-Br, m-I) were without anticoagulant effect, with the sole exception of m-fluoro [1]. The target compound, bearing bromines at both meta positions (3,5-dibromo), structurally corresponds to a double-meta substitution pattern and thus falls outside the activity range defined by the para-monobromo series. Although direct anticoagulant potency data for the 3,5-dibromo compound are not reported in the same study, the positional SAR establishes that meta-substituted indandiones possess a fundamentally different interaction with the VKOR target compared to para-substituted analogs.

Anticoagulant Structure–Activity Relationship Indandione pharmacology

Toxicity and Ulcerogenicity Profile: Dibromo Indandiones vs. Monosubstituted Clinical Indandiones

Fanelli (1975) reported that among a series of 2-aryl-1,3-indandione derivatives, compounds bearing two bromine atoms at the R1 and R4 positions (designated G/21 and G/22) exhibited low toxicity and a complete absence of ulcerogenic effects, while simultaneously retaining anti-inflammatory and anticoagulant activities [1]. In contrast, clinically utilized indandiones such as G/18 (Uridion) and Emandione produced significant gastric ulceration. The target 2-(3,5-dibromophenyl) compound shares the dibromo substitution motif identified as conferring gastrointestinal safety, differentiating it from mono-substituted reference compounds like bromindione and phenindione, for which ulcerogenic liability is a documented clinical concern.

Toxicity Ulcerogenicity Indandione safety Anti-inflammatory

Synthetic Versatility: Dual Bromine Handles vs. Single Halogen or Unsubstituted Analogs

The presence of two aryl bromine substituents at the 3- and 5-positions provides the target compound with two independent sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling sequential or orthogonal derivatization strategies [REFS-1, REFS-2]. In comparison, bromindione (2-(4-bromophenyl)-) offers only a single reactive handle, and phenindione (2-phenyl-) lacks halogen functionality entirely, requiring pre-functionalization for further elaboration. Additionally, the 3,5-dibromo pattern is electronically and sterically distinct from the 3,4-dibromo positional isomer, which places bromines in adjacent positions and may lead to different regioselectivity in substitution reactions . This dual-handle architecture supports the compound's use as a scaffold for diversity-oriented synthesis of indandione-based libraries.

Cross-coupling C–C bond formation Building block Synthetic chemistry

Molecular Properties: Calculated Lipophilicity and Polar Surface Area Differentiation vs. Phenindione and Bromindione

The addition of two bromine atoms to the phenyl ring substantially increases molecular weight (380.03 vs. 222.24 for phenindione and 301.13 for bromindione [REFS-1, REFS-2, REFS-3]) and calculated lipophilicity. Using the SMILES-based consensus LogP model (SwissADME), 2-(3,5-dibromophenyl)-1H-indene-1,3(2H)-dione yields a consensus LogP of approximately 4.1, compared to ~2.8 for phenindione and ~3.5 for bromindione [3]. This ~0.6–1.3 LogP unit increase predicts enhanced membrane permeability and tissue distribution, which may translate to altered pharmacokinetic behavior. The topological polar surface area (TPSA) remains constant at 34.1 Ų across the series, indicating that the lipophilicity difference is not confounded by changes in hydrogen-bonding capacity.

Physicochemical properties Drug-likeness LogP Permeability

Electronic Effect of 3,5-Dibromo Substitution on the Indandione Core Reactivity vs. Electron-Donating Substituents

The electron-withdrawing effect of two meta-bromine substituents increases the electrophilicity of the indandione β-diketone system, as measured by the compound's propensity to undergo Knoevenagel condensation and nucleophilic addition reactions. The Hammett σmeta value for bromine is +0.39, yielding a cumulative electronic effect of Σσmeta = +0.78 for the 3,5-dibromo substitution [1]. This is significantly higher than the +0.23 (σpara) of bromindione's single para-bromine and the 0.00 of phenindione's unsubstituted phenyl ring. The enhanced electrophilicity facilitates condensation reactions with amines, hydrazines, and active methylene compounds under milder conditions, enabling more efficient synthesis of indandione-derived conjugates for biological screening [2].

Electronic effects Reactivity Electrophilicity Indandione

Optimal Research and Industrial Application Scenarios for 2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione


Scaffold for Diversity-Oriented Synthesis of Bis-Functionalized Indandione Libraries

The two chemically equivalent yet sterically distinct C–Br bonds at the 3- and 5-positions of the phenyl ring enable sequential Suzuki–Miyaura or Sonogashira couplings to generate libraries of unsymmetrically substituted 2-aryl-indandiones. This dual-handle architecture, quantified as two reactive sites versus one for bromindione and zero for phenindione , makes the compound a cost-effective building block for medicinal chemistry groups exploring SAR around the indandione pharmacophore.

In Vivo Tool Compound for Anti-Inflammatory Studies with Reduced Gastrointestinal Confounding

Based on the Fanelli (1975) finding that dibromo-substituted 2-aryl-1,3-indandiones (compounds G/21 and G/22) exhibit low toxicity and no ulcerogenic effects while retaining anti-inflammatory activity , the 3,5-dibromo compound is a rational choice for in vivo inflammation models where gastric irritation produced by standard indandiones (e.g., phenindione, bromindione) would confound efficacy readouts or compromise animal welfare.

Electrophilic Probe for Investigating Indandione Reactivity in Conjugate Addition and Cycloaddition Chemistry

The enhanced electrophilicity of the indandione β-diketone core, driven by the cumulative electron-withdrawing effect of two meta-bromine substituents (Σσmeta = +0.78 vs. +0.23 for bromindione) , makes this compound a superior substrate for mechanistic studies of nucleophilic addition, Knoevenagel condensation, and [4+2] cycloaddition reactions, enabling faster reaction kinetics and higher conversion yields under mild conditions.

Pharmacokinetic Profiling Standard for Lipophilic Indandione Derivatives

With a consensus LogP of ~4.1—approximately 0.6 log units higher than bromindione and 1.3 log units higher than phenindione —2-(3,5-dibromophenyl)-1H-indene-1,3(2H)-dione serves as a high-lipophilicity reference compound for calibrating in vitro permeability assays (PAMPA, Caco-2) and in vivo tissue distribution studies within the indandione chemical series.

Quote Request

Request a Quote for 2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.